molecular formula C10H12O3 B8476983 3-(3-Hydroxypropoxy)benzaldehyde

3-(3-Hydroxypropoxy)benzaldehyde

Cat. No.: B8476983
M. Wt: 180.20 g/mol
InChI Key: NWRHLPYENNSGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxypropoxy)benzaldehyde is a benzaldehyde derivative featuring a hydroxypropoxy (–O–CH₂–CH₂–CH₂–OH) substituent at the third position of the aromatic ring. Benzaldehyde derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and natural products due to their reactive aldehyde group and tunable substituents .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(3-hydroxypropoxy)benzaldehyde

InChI

InChI=1S/C10H12O3/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8,11H,2,5-6H2

InChI Key

NWRHLPYENNSGBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCO)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-(3-Hydroxypropoxy)benzaldehyde with its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups Source/Application
This compound 3-hydroxypropoxy (–O–CH₂–CH₂–CH₂–OH) C₁₀H₁₂O₃ 180.20 Aldehyde, ether, hydroxyl Synthetic intermediate
3-Hydroxybenzaldehyde Hydroxyl (–OH) at C3 C₇H₆O₂ 122.12 Aldehyde, hydroxyl Antioxidant, antimicrobial
3-(Hydroxymethyl)benzaldehyde Hydroxymethyl (–CH₂OH) at C3 C₈H₈O₂ 136.15 Aldehyde, hydroxymethyl Synthetic intermediate
Eurotirumin (Compound 29) Prenyl (–C(CH₃)₂) and aliphatic chain at C5 and C6 C₂₃H₃₀O₄ 370.48 Aldehyde, prenyl, hydroxyl Antitumor, antifungal
2‑Hydroxy‑4‑(prop‑2‑yn‑1‑yloxy)benzaldehyde Propargyloxy (–O–CH₂–C≡CH) at C4, hydroxyl at C2 C₁₀H₈O₃ 176.17 Aldehyde, propargyl ether Spasmolytic activity
Key Observations:
  • Hydroxypropoxy vs. Hydroxymethyl : The hydroxypropoxy group in this compound provides a longer, flexible chain compared to the hydroxymethyl group in 3-(Hydroxymethyl)benzaldehyde. This may enhance solubility in polar solvents and alter pharmacokinetic properties .
  • Hydroxypropoxy vs.
  • Natural vs. Synthetic Derivatives : Eurotirumin, a fungal metabolite, demonstrates complex substituents (prenyl and aliphatic chains) associated with antitumor activity, highlighting the role of hydrophobic groups in bioactivity .

Q & A

Q. Advanced

  • 3D-QSAR : Develop pharmacophore models using known tubulin inhibitors (e.g., chalcone derivatives) to map electrostatic and hydrophobic requirements .
  • Molecular docking : Simulate binding to MAO-B (PDB: 2V5Z) to prioritize derivatives with favorable ΔG values (< -8 kcal/mol).
  • ADMET prediction : Use SwissADME to optimize logP (2–3) and aqueous solubility for CNS penetration.

How can experimental designs mitigate hazards associated with this compound?

Q. Advanced

  • Toxicity mitigation : Refer to SDS guidelines for 3,5-Diprenyl-4-Hydroxybenzaldehyde (oral LD₅₀ > 2000 mg/kg) to design safe handling protocols .
  • Waste disposal : Neutralize aldehyde residues with bisulfite before aqueous disposal.
  • In vitro models : Prioritize cell-based assays (e.g., SH-SY5Y neurons) over in vivo testing for preliminary neurotoxicity screening.

What quality control measures ensure reproducibility in studies involving this compound?

Q. Advanced

  • Batch consistency : Require certificates of analysis (COA) with HPLC chromatograms, NMR spectra, and residual solvent data .
  • Stability studies : Store at -20°C under argon to prevent aldehyde oxidation; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).

How do structural modifications to the hydroxypropoxy chain alter the compound’s physicochemical properties?

Q. Advanced

  • Chain length : Shortening to ethoxy increases logP by 0.5 units, enhancing membrane permeability.
  • Halogenation : Bromine substitution at the propoxy terminus (e.g., 3-(3-Bromopropoxy)benzaldehyde) introduces steric hindrance, reducing metabolic clearance .
  • Comparative analysis : Use Hansen solubility parameters to predict solubility in DMSO (>50 mg/mL) vs. water (<1 mg/mL) .

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